
Hsd17B13-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-18 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential therapeutic benefits in reducing liver inflammation and fibrosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-18 involves several key steps, including the formation of the core structure and the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically starts with the preparation of a substituted phenol, which is then subjected to various reactions such as alkylation, acylation, and cyclization to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound throughout the production process .
Análisis De Reacciones Químicas
Types of Reactions
Hsd17B13-IN-18 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for further research and development .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-18 has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.
Biology: Researchers use this compound to investigate the biological functions of HSD17B13 in liver cells and its involvement in liver diseases.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of NAFLD and NASH. It has shown promise in reducing liver inflammation and fibrosis in preclinical studies.
Industry: This compound is used in the development of new drugs targeting HSD17B13 and related pathways.
Mecanismo De Acción
Hsd17B13-IN-18 exerts its effects by selectively inhibiting the enzymatic activity of HSD17B13. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of substrates involved in lipid metabolism. This inhibition leads to a reduction in lipid droplet formation and accumulation in liver cells, thereby mitigating liver inflammation and fibrosis. The molecular targets and pathways involved include the regulation of lipid droplet biogenesis and the modulation of inflammatory signaling pathways .
Comparación Con Compuestos Similares
Hsd17B13-IN-18 is unique in its high selectivity and potency as an HSD17B13 inhibitor. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as:
BI-3231: Another potent and selective HSD17B13 inhibitor with similar therapeutic potential.
HSD17B12 inhibitors: Compounds that inhibit hydroxysteroid 17-beta dehydrogenase 12, which has different biological functions and therapeutic applications.
Compared to these similar compounds, this compound stands out due to its specific targeting of HSD17B13 and its demonstrated efficacy in preclinical models of liver disease .
Propiedades
Fórmula molecular |
C21H19ClN2O4S |
|---|---|
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
2-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-18-5-3-2-4-13(18)8-10-23-20(27)15-9-11-29-21(15)24-19(26)14-6-7-17(25)16(22)12-14/h2-7,9,11-12,25H,8,10H2,1H3,(H,23,27)(H,24,26) |
Clave InChI |
OWIMHUADAJLNKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CCNC(=O)C2=C(SC=C2)NC(=O)C3=CC(=C(C=C3)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




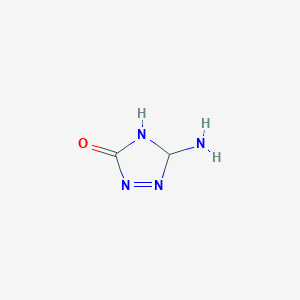
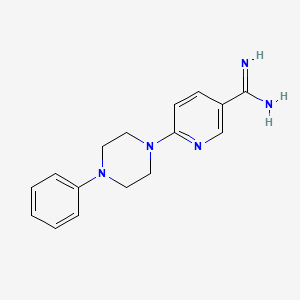
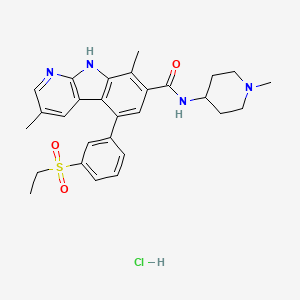
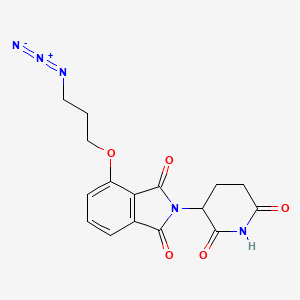
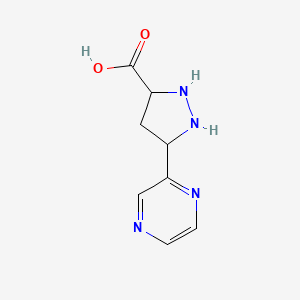

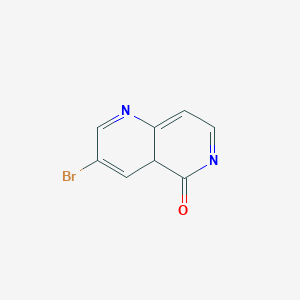
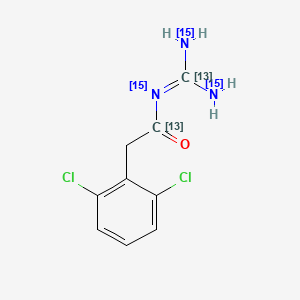
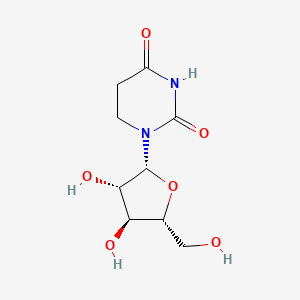
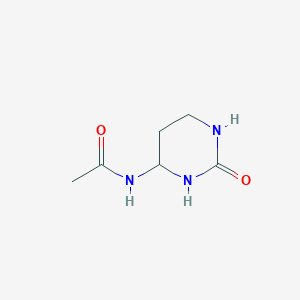

![[(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid](/img/structure/B12362824.png)
